molecular formula C6H7F3O B13460341 2-(2,2,2-Trifluoroethyl)cyclobutan-1-one

2-(2,2,2-Trifluoroethyl)cyclobutan-1-one

Cat. No.: B13460341
M. Wt: 152.11 g/mol
InChI Key: HXFKASKMPWMYFW-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H7F3O It features a cyclobutanone ring substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)cyclobutan-1-one typically involves the [2+2] cycloaddition reaction. This method is widely used for synthesizing cyclobutane-containing compounds. The reaction involves the combination of a suitable alkene with a trifluoroethyl-substituted alkene under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, copper-catalyzed one-pot synthesis methods have been developed for similar compounds, which could be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)cyclobutan-1-one involves its interaction with molecular targets through its trifluoroethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The cyclobutanone ring can also participate in various chemical reactions, facilitating the formation of covalent bonds with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroethyl)cyclobutan-1-one is unique due to its combination of a cyclobutanone ring and a trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H7F3O

Molecular Weight

152.11 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)cyclobutan-1-one

InChI

InChI=1S/C6H7F3O/c7-6(8,9)3-4-1-2-5(4)10/h4H,1-3H2

InChI Key

HXFKASKMPWMYFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1CC(F)(F)F

Origin of Product

United States

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